molecular formula C10H19N3O2S B1471400 2-Cyclopropyl-6-(pyrrolidin-3-yl)-1,2,6-thiadiazinane 1,1-dioxide CAS No. 2098062-84-9

2-Cyclopropyl-6-(pyrrolidin-3-yl)-1,2,6-thiadiazinane 1,1-dioxide

Cat. No. B1471400
CAS RN: 2098062-84-9
M. Wt: 245.34 g/mol
InChI Key: BKGAYZQBZGAYFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyclopropyl-6-(pyrrolidin-3-yl)-1,2,6-thiadiazinane 1,1-dioxide (CPD) is a highly reactive compound that has been studied extensively in the laboratory and has been used in a variety of scientific research applications. CPD is a heterocyclic compound, meaning that it contains both carbon and nitrogen atoms in its ring structure. It is a very versatile compound, as it can be used in a wide range of studies, such as organic synthesis, medicinal chemistry, and biochemistry. CPD has been studied for its potential use in drug design, as well as its potential as a catalyst for a variety of reactions.

Scientific Research Applications

Synthesis of Novel Compounds

Researchers have developed methods for synthesizing N-substituted 1,2,5-thiadiazolidine and 1,2,6-thiadiazinane 1,1-dioxides from primary amines. These compounds were synthesized in good yields through a process involving the reaction of sulfuryl chloride with chloroethylamine or chloropropylamine hydrochlorides, followed by treatment with a primary amine and triethylamine, and ring closure with potassium carbonate in DMSO (Johnson, Jewell, & Lee, 2003).

Reactivity and Chemical Behavior

Studies have also explored the reactivity and chemical behavior of compounds related to 2-Cyclopropyl-6-(pyrrolidin-3-yl)-1,2,6-thiadiazinane 1,1-dioxide. For instance, the reactivity of 2‐methyl‐4‐(1‐pyrrolidinyl)‐2H‐1,2‐benzothiazine 1,1‐dioxide towards p‐toluenesulphonyl azide was investigated, revealing insights into the formation and chemical behavior of the resultant compounds through exhaustive NMR analysis (Consonni, Croce, & Ferraccioli, 1990).

Development of Methodologies

Researchers have developed methodologies for the synthesis of α-cyclopropyl-β-homoprolines, which are prepared through 1,3-dipolar cycloadditions of cyclic nitrones onto bicyclopropylidene followed by rearrangement. These methodologies enable the efficient construction of complex molecular structures, including cyclic β-amino acids (Cordero et al., 2009).

Application in Drug Discovery

Some compounds structurally related to 2-Cyclopropyl-6-(pyrrolidin-3-yl)-1,2,6-thiadiazinane 1,1-dioxide have been evaluated for their potential in drug discovery. For instance, 1beta-methylcarbapenems with cyclic sulfonamide moieties, including similar structural motifs, showed potent antibacterial activity, highlighting their relevance in medicinal chemistry (Kim et al., 2007).

properties

IUPAC Name

2-cyclopropyl-6-pyrrolidin-3-yl-1,2,6-thiadiazinane 1,1-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N3O2S/c14-16(15)12(9-2-3-9)6-1-7-13(16)10-4-5-11-8-10/h9-11H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKGAYZQBZGAYFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(S(=O)(=O)N(C1)C2CCNC2)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Cyclopropyl-6-(pyrrolidin-3-yl)-1,2,6-thiadiazinane 1,1-dioxide
Reactant of Route 2
2-Cyclopropyl-6-(pyrrolidin-3-yl)-1,2,6-thiadiazinane 1,1-dioxide
Reactant of Route 3
2-Cyclopropyl-6-(pyrrolidin-3-yl)-1,2,6-thiadiazinane 1,1-dioxide
Reactant of Route 4
2-Cyclopropyl-6-(pyrrolidin-3-yl)-1,2,6-thiadiazinane 1,1-dioxide
Reactant of Route 5
2-Cyclopropyl-6-(pyrrolidin-3-yl)-1,2,6-thiadiazinane 1,1-dioxide
Reactant of Route 6
2-Cyclopropyl-6-(pyrrolidin-3-yl)-1,2,6-thiadiazinane 1,1-dioxide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.